Beta-defensin 33
Description
Beta-defensin 33 (BD-33), identified by its mass-to-charge (M/Z) ratio of 4987.92, is a member of the beta-defensin family, a class of small cationic peptides involved in innate immunity and mucosal defense. It has been proposed as a specific serum protein marker for IgA nephropathy (IgAN) with damp-heat syndrome, a traditional Chinese medicine (TCM) diagnostic subtype. In a proteomic study, BD-33 was differentially expressed in IgAN patients with damp-heat syndrome compared to non-damp-heat IgAN patients, non-IgAN damp-heat nephropathy patients, and healthy controls . This suggests BD-33 may play a role in modulating immune-inflammatory responses in specific disease contexts. However, its exact mechanisms of action, antimicrobial properties, and broader immunological roles remain underexplored compared to other beta-defensins.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RKRNTKFRQCEKMGGICKYQKTHGCSILPAECKSRYKHCCRL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Beta-defensins share structural similarities (e.g., conserved cysteine motifs) but exhibit functional divergence. Below is a detailed comparison of BD-33 with well-characterized beta-defensins:
Table 1: Key Features of Beta-Defensins
Key Differences and Overlaps
Expression Regulation: BD-33 is uniquely associated with a TCM diagnostic subtype (IgAN damp-heat syndrome), whereas HBD-1 is constitutively expressed, and HBD-2/HBD-3 are inflammation-inducible . HBD-4 shows tumor-specific overexpression in lung cancer, unlike BD-33, which is linked to renal pathology .
Immune Functions: HBD-2 and HBD-3 exhibit chemotactic activity via CCR6, recruiting dendritic and T cells to sites of infection . BD-33’s role in immune cell recruitment is uncharacterized.
Clinical Associations: BD-33’s association with IgA nephropathy contrasts with HBD-2/HBD-3’s roles in cancer and infections. For example, HBD-2 serum levels are elevated in lung cancer patients, and HBD-3 serves as a vaccine adjuvant . BD-33’s genetic variability remains unstudied.
Antimicrobial Specificity: HBD-3 has the broadest antimicrobial spectrum, targeting bacteria, fungi, and viruses, while HBD-2 is effective against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis . BD-33’s antimicrobial properties are yet to be confirmed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
